molecular formula C21H21ClN2S B2366258 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207009-77-5

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2366258
CAS No.: 1207009-77-5
M. Wt: 368.92
InChI Key: AXYZDCJKOMTMBU-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a cyclopentylthio group, and a p-tolyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonia or primary amines in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of the cyclopentylthio group: This can be done through nucleophilic substitution reactions where a cyclopentylthiol is reacted with an appropriate leaving group on the imidazole ring.

    Addition of the p-tolyl group: This step involves the use of Friedel-Crafts alkylation reactions to introduce the p-tolyl group onto the imidazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring are replaced by other groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Biological Studies: Researchers use the compound to investigate its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound is used as a tool to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of an imidazole ring.

    1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-triazole: This compound contains a triazole ring instead of an imidazole ring.

    1-(3-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-tetrazole: This compound contains a tetrazole ring instead of an imidazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activity. The presence of the imidazole ring, along with the chlorophenyl, cyclopentylthio, and p-tolyl groups, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2S/c1-15-9-11-16(12-10-15)20-14-23-21(25-19-7-2-3-8-19)24(20)18-6-4-5-17(22)13-18/h4-6,9-14,19H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYZDCJKOMTMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SC4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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